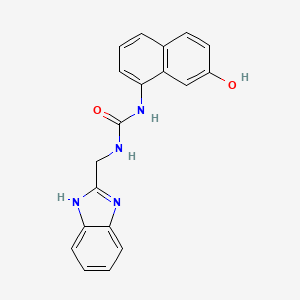
Urea, N-(1H-benzimidazol-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- is a complex organic compound that features both benzimidazole and naphthalene moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of a benzimidazole derivative with a naphthol derivative under specific conditions. Common reagents might include urea, catalysts, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Reduction: This reaction could involve the addition of hydrogen atoms, potentially converting double bonds to single bonds or reducing functional groups.
Substitution: This reaction might involve the replacement of one functional group with another, potentially modifying the compound’s reactivity and interactions with other molecules.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, pressures, and solvent systems.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. It might also be investigated for its potential as a therapeutic agent.
Medicine
In medicine, compounds containing benzimidazole and naphthalene structures are often explored for their potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用機序
The mechanism of action for Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to modulate gene expression. The pathways involved would vary depending on the specific biological context and the compound’s mode of action.
類似化合物との比較
Similar Compounds
Similar compounds might include other urea derivatives containing benzimidazole and naphthalene structures, such as:
- Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(1-naphthalenyl)-
- Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(4-hydroxy-1-naphthalenyl)-
Uniqueness
The uniqueness of Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- might lie in its specific substitution pattern, which could influence its reactivity, biological activity, and potential applications. Comparing its properties with those of similar compounds could provide insights into its distinct features and potential advantages.
特性
CAS番号 |
648420-28-4 |
|---|---|
分子式 |
C19H16N4O2 |
分子量 |
332.4 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-ylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C19H16N4O2/c24-13-9-8-12-4-3-7-15(14(12)10-13)23-19(25)20-11-18-21-16-5-1-2-6-17(16)22-18/h1-10,24H,11H2,(H,21,22)(H2,20,23,25) |
InChIキー |
YVRUYRUXBQEFFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
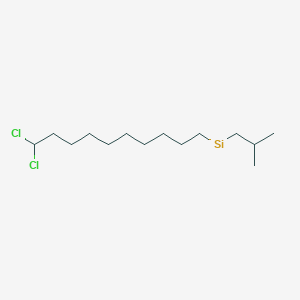

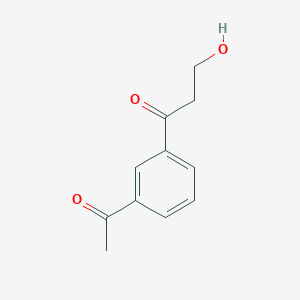
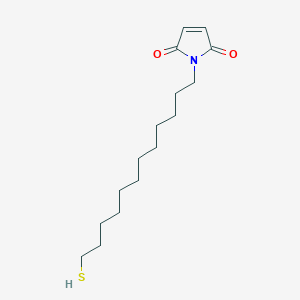
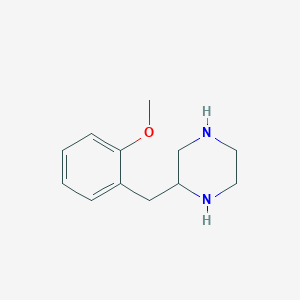
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)

![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)
![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
